5-Fluoro-2-(phenylethynyl)benzaldehyde CAS number 943835-77-6
5-Fluoro-2-(phenylethynyl)benzaldehyde CAS number 943835-77-6
An In-depth Technical Guide to 5-Fluoro-2-(phenylethynyl)benzaldehyde (CAS: 943835-77-6)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 5-Fluoro-2-(phenylethynyl)benzaldehyde, a key organic building block for researchers, chemists, and professionals in drug development and materials science. We will delve into its synthesis, chemical properties, reactivity, and applications, offering field-proven insights and detailed methodologies.
Introduction and Strategic Importance
5-Fluoro-2-(phenylethynyl)benzaldehyde is a bifunctional aromatic compound featuring an aldehyde and an internal alkyne (phenylethynyl group). The strategic placement of a fluorine atom imparts unique electronic properties, influencing the reactivity of the adjacent functional groups and the aromatic system. This molecular architecture makes it a highly valuable intermediate for the synthesis of complex heterocyclic scaffolds and conjugated organic materials. Its utility is particularly noted in the construction of novel pharmaceutical intermediates and functional materials where precise control over electronic and steric properties is paramount.
Physicochemical and Safety Data
A thorough understanding of a compound's properties and hazards is critical for its safe and effective use in a research environment. The key data for 5-Fluoro-2-(phenylethynyl)benzaldehyde are summarized below.
| Property | Value | Source |
| CAS Number | 943835-77-6 | [1] |
| Molecular Formula | C₁₅H₉FO | [1] |
| Molecular Weight | 224.23 g/mol | [1] |
| SMILES | O=CC1=CC(F)=CC=C1C#CC2=CC=CC=C2 | [1] |
| Purity | Specification-dependent | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Safety Profile:
| Hazard Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from supplier safety information sheets.[1]
Synthesis via Sonogashira Cross-Coupling
The most efficient and widely adopted method for synthesizing aryl-alkynes like 5-Fluoro-2-(phenylethynyl)benzaldehyde is the Sonogashira cross-coupling reaction.[2] This powerful palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Causality of Experimental Design: The choice of a Sonogashira coupling is dictated by its high efficiency, functional group tolerance (the aldehyde remains intact), and typically mild reaction conditions.[2] The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper(I) co-catalyst activates the terminal alkyne, accelerating the overall catalytic cycle. An amine base is used to neutralize the hydrogen halide generated during the reaction and often serves as the solvent.
Caption: Sonogashira synthesis of the target compound.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is a representative, self-validating procedure that can be adapted by researchers.
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Vessel Preparation: A two-necked round-bottom flask is flame-dried under vacuum and backfilled with an inert atmosphere (Argon or Nitrogen). This is crucial to prevent the oxidation of the catalyst and reagents.
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Reagent Addition: To the flask, add 2-bromo-5-fluorobenzaldehyde (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
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Solvent and Base: Add anhydrous triethylamine (or a mixture of THF and triethylamine). The solvent should be deoxygenated by bubbling with argon for 15-20 minutes prior to use.
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Alkyne Addition: Add phenylacetylene (1.1-1.2 eq) dropwise to the stirred mixture via syringe. A slight excess ensures the complete consumption of the more valuable aryl halide.
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Reaction Monitoring: The reaction is typically stirred at room temperature or heated mildly (40-50°C) for 2-12 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.
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Work-up: Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt. The filtrate is concentrated under reduced pressure. The residue is redissolved in a solvent like ethyl acetate or dichloromethane, washed with water and brine, and dried over anhydrous sodium sulfate or magnesium sulfate.
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Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure 5-Fluoro-2-(phenylethynyl)benzaldehyde.
Chemical Reactivity and Mechanistic Insights
The molecule's reactivity is dominated by its two primary functional groups. The interplay between the electron-withdrawing aldehyde and fluorine atom, and the electron-rich alkyne system, provides a rich landscape for synthetic transformations.
Caption: Key reactive sites on the molecule.
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The Aldehyde Group: This group is a classic electrophilic site. It readily participates in:
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Nucleophilic Additions: Reactions with Grignard reagents or organolithiums to form secondary alcohols.
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Wittig Reaction: Conversion to an alkene.
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Reductive Amination: Formation of a secondary amine.
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Multicomponent Reactions: As demonstrated in the literature, 2-alkynylbenzaldehydes are excellent substrates for multicomponent reactions with amines and other nucleophiles (like phosphites) to generate complex heterocyclic structures such as isoquinolines and isoindoles.[3][4][5][6][7] This is a powerful strategy in medicinal chemistry for rapidly building molecular diversity.
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The Phenylethynyl Group: The internal alkyne is less reactive than a terminal alkyne but can undergo:
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Cycloaddition Reactions: It can act as a dienophile or dipolarophile in reactions like the Diels-Alder or Huisgen cycloaddition.
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Intramolecular Cyclization: The proximity of the alkyne to the ortho-aldehyde (or a derivative thereof) allows for powerful intramolecular cyclization reactions, often catalyzed by transition metals (e.g., silver, palladium), to form fused ring systems.[4][7][8]
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Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following are the expected spectral characteristics.
| Technique | Expected Features | Rationale |
| ¹H NMR | ~10.0 ppm (s, 1H): Aldehyde proton.~7.3-7.9 ppm (m, 8H): Aromatic protons from both rings. | The aldehyde proton is highly deshielded.[9][10] Aromatic protons will show complex splitting patterns (doublets, triplets of doublets) due to H-H and H-F coupling. |
| ¹³C NMR | ~191 ppm: Aldehyde carbonyl carbon.~160-165 ppm (d, J≈250 Hz): Carbon bearing the fluorine atom.~85-95 ppm: Alkyne carbons.~115-140 ppm: Remaining aromatic carbons. | The carbonyl carbon is characteristic.[11] The large one-bond C-F coupling constant is a definitive feature. The alkyne carbons appear in a typical region for internal alkynes. |
| IR (Infrared) | ~2220 cm⁻¹: C≡C stretch (may be weak).~1705 cm⁻¹: C=O stretch (strong).~1600, 1490 cm⁻¹: Aromatic C=C stretches. | These frequencies correspond to the characteristic vibrations of the key functional groups.[12] |
| MS (Mass Spec) | m/z = 224.06 [M]⁺: Molecular ion peak. | Corresponds to the exact mass of the C₁₅H₉FO molecule. |
Applications in Research and Drug Development
5-Fluoro-2-(phenylethynyl)benzaldehyde is not an end-product but a high-value intermediate. Its primary applications lie in its use as a versatile scaffold.
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Medicinal Chemistry: The fluorine atom is a common bioisostere for hydrogen and can improve metabolic stability and binding affinity of drug candidates.[13] This compound serves as a precursor to fluorinated quinolines, isoquinolines, and other N-heterocycles, which are privileged structures in many areas of drug discovery, including oncology and neuroscience.[14][15]
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Materials Science: The rigid, planar, and conjugated structure of the phenylethynyl group makes this molecule a candidate for creating organic semiconductors, liquid crystals, and fluorescent materials.[14] Polymerization or further derivatization can lead to materials with tailored optoelectronic properties.
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Agrochemicals: Fluorinated aromatic aldehydes are known building blocks in the synthesis of pesticides and other crop protection agents.[16] The specific structure of this compound could be explored for the development of new agrochemicals.
Conclusion
5-Fluoro-2-(phenylethynyl)benzaldehyde is a potent and versatile chemical intermediate. Its synthesis is readily achievable through robust methods like the Sonogashira coupling. The compound's dual reactivity, stemming from the aldehyde and phenylethynyl moieties, unlocks access to a vast chemical space of complex heterocyclic and conjugated systems. For researchers in drug discovery and materials science, this building block represents a strategic starting point for innovation, offering a reliable platform for constructing novel molecules with enhanced functionality and tailored properties.
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